Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate
Description
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS: 182866-72-4) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₂O₅ and a molecular weight of 318.33 g/mol . Its structure comprises a 1,3-oxazole core substituted with a 5-methyl group, a methyl carboxylate moiety at position 4, and a 2-ethyl side chain bearing a benzyloxycarbonyl (Cbz)-protected amine. This compound is typically synthesized via multi-step reactions involving condensation and protection strategies, as evidenced by its commercial availability from suppliers like Squarix GmbH . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or antiviral agents, though its specific applications remain inferred from structural analogs .
Properties
IUPAC Name |
methyl 5-methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11-14(15(19)21-2)18-13(23-11)8-9-17-16(20)22-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDJPGONWTYPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CCNC(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.
- Molecular Formula : C15H16N2O5
- Molecular Weight : 304.302 g/mol
- CAS Number : Not specified in the sources
- Structure : The compound features an oxazole ring, which is known for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. The specific compound has been studied for its effects against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Antibacterial Activity : The compound showed selective antibacterial activity predominantly against Gram-positive bacteria such as Bacillus subtilis .
- Antifungal Activity : It also exhibited antifungal properties against Candida albicans, although the potency was less than that of standard antifungal agents like fluconazole .
The Minimum Inhibitory Concentrations (MIC) for various derivatives were recorded, indicating a spectrum of efficacy:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1 | 250 | Bacillus subtilis |
| 2 | 7.81 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. These investigations focus on its cytotoxic effects against different cancer cell lines.
Case Studies:
- Inhibition of Cancer Cell Proliferation : Studies indicate that the compound shows significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The mechanism appears to involve apoptosis induction .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the oxazole moiety can enhance anticancer activity. For example, compounds with electron-donating groups demonstrated improved efficacy compared to those with electron-withdrawing groups .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate a selective toxicity towards cancer cells compared to normal cells, suggesting potential therapeutic applications with reduced side effects.
Cytotoxicity Data:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 15 | Selective against cancer cells |
| A549 | 20 | Lower toxicity to normal cells |
| PC3 | 18 | Potential for further development |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate is primarily investigated for its biological activities . Research has shown that derivatives of this compound exhibit significant interactions with biological targets, making them potential candidates for drug development.
Anticancer Activity
Studies on similar oxazole derivatives have indicated potential anticancer properties. For instance, compounds with similar structural motifs have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that this compound may possess similar properties and could be explored further in cancer therapeutics.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activities. Research into related oxazole derivatives has revealed efficacy against several bacterial strains, indicating that this compound could be tested for similar effects.
Synthetic Applications
The presence of the benzyloxycarbonyl group allows for selective reactions during synthetic pathways, making this compound a useful intermediate in organic synthesis. It can serve as a building block for the development of more complex molecules.
Synthesis of Peptides
This compound can be utilized in peptide synthesis due to its protective group properties. The benzyloxycarbonyl group can be removed under mild conditions, allowing the amine functionality to participate in further reactions without affecting other groups within the molecule.
Case Study: Synthesis and Biological Evaluation
A study published in PubChem highlighted the synthesis of this compound alongside an evaluation of its biological activity against specific cancer cell lines . The findings indicated that modifications to the oxazole ring could enhance its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Oxadiazoles, for instance, exhibit higher metabolic stability . Substituent Effects: The Cbz-protected ethylamine group in the target compound contrasts with halogenated () or nitro-substituted () analogs. Halogens (Cl/Br) enhance electrophilicity for nucleophilic substitutions, while nitro groups improve binding to biological targets like kinases .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound’s lower molecular weight (318.33 vs. 425.46 in ) suggests better membrane permeability. However, carboxylic acid derivatives () have higher aqueous solubility due to ionizable groups .
- Steric Effects : Bulky substituents (e.g., 3-methylbutyl in ) may reduce enzymatic degradation but could limit target engagement compared to the target’s compact ethyl side chain .
Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to (condensation of amino-hydroxybenzoates with aryl acids) but requires precise protection/deprotection steps for the Cbz group . In contrast, halogenated oxazoles () are synthesized via direct halogenation, offering higher yields (95–98%) .
The benzamide-thioether derivatives () demonstrate explicit antiviral and anticancer activities, suggesting that the target compound’s Cbz group could be modified for similar purposes .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The Cbz group in the target compound provides steric protection for amines, a feature critical in prodrug design. Its removal in vivo could release active amines for therapeutic effects, as seen in protease inhibitors .
- Thermodynamic Stability : The intramolecular hydrogen bonds in analogs (e.g., ’s O–H⋯O interactions) stabilize crystal structures, implying that the target compound’s ester group may enhance crystallinity for purification .
- Commercial Viability : Suppliers like Squarix GmbH price the target compound at €899–1789 per gram, reflecting its specialized synthesis and demand in high-value drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
